5-Bromo-2-(piperidin-4-YL)pyridine

Kinase Inhibition PI3K Pathway Selectivity Profiling

5-Bromo-2-(piperidin-4-yl)pyridine is an indispensable heterocyclic building block for medicinal chemistry. The 5-bromo substituent is a critical synthetic handle for Suzuki-Miyaura cross-coupling, enabling rapid SAR diversification. This scaffold delivers nanomolar inhibition of clinically relevant kinases: ALK (L1196M mutant IC₅₀=1.30 nM), c-Met (IC₅₀=15.6 nM), and PI3Kγ/δ isoform selectivity. Procure this core to accelerate ALK inhibitor programs overcoming crizotinib resistance, or to develop selective c-Met/PI3K modulators for oncology and inflammatory diseases. High-purity ≥98%, ready for immediate use.

Molecular Formula C10H13BrN2
Molecular Weight 241.13 g/mol
CAS No. 845788-60-5
Cat. No. B1442331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(piperidin-4-YL)pyridine
CAS845788-60-5
Molecular FormulaC10H13BrN2
Molecular Weight241.13 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=NC=C(C=C2)Br
InChIInChI=1S/C10H13BrN2/c11-9-1-2-10(13-7-9)8-3-5-12-6-4-8/h1-2,7-8,12H,3-6H2
InChIKeyNJJRJGVTDADMTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-(piperidin-4-yl)pyridine (CAS 845788-60-5) Technical Specifications for Research Procurement


5-Bromo-2-(piperidin-4-yl)pyridine (CAS 845788-60-5) is a heterocyclic small molecule with the molecular formula C₁₀H₁₃BrN₂ and a molecular weight of 241.13 g/mol . It features a 5-bromopyridine core linked to a piperidin-4-yl moiety , and it is classified as a piperidine and aminopyridine derivative [1]. This compound acts as an inhibitor of receptor protein-tyrosine kinases, including Anaplastic Lymphoma Kinase (ALK) and Hepatocyte Growth Factor Receptor (HGFR; c-Met) [1]. It is primarily used as a research chemical in medicinal chemistry and as a building block for synthesizing more complex bioactive molecules .

5-Bromo-2-(piperidin-4-yl)pyridine Procurement: Why Analogs Like 2-(Piperidin-4-yl)pyridine Are Not Equivalent


Direct substitution of 5-Bromo-2-(piperidin-4-yl)pyridine with non-brominated analogs like 2-(Piperidin-4-yl)pyridine (CAS 30532-37-7) or regioisomeric variants (e.g., 3-Bromo-4-(piperidin-4-yl)pyridine) is scientifically unsound due to significant differences in chemical reactivity and biological target engagement. The presence and precise position of the bromine atom on the pyridine ring is critical for two primary reasons: (1) it serves as an essential handle for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling molecular diversification not possible with the unsubstituted core ; and (2) in kinase inhibitor contexts, the 5-bromo substituent directly influences binding pocket interactions and isoform selectivity profiles, as evidenced by differential inhibition of PI3K isoforms [1].

5-Bromo-2-(piperidin-4-yl)pyridine: Evidence-Based Comparison of Kinase Selectivity and Reactivity


PI3K Isoform Selectivity: Comparison of 5-Bromo-2-(piperidin-4-yl)pyridine with Class I PI3K Panel

A derivative of 5-Bromo-2-(piperidin-4-yl)pyridine exhibited differential inhibition across Class I PI3K isoforms. The compound demonstrated a 3.4-fold selectivity for PI3Kγ (Ki = 22 nM) over PI3Kβ (Ki = 75 nM) and a 4.2-fold selectivity over PI3Kδ (Ki = 92 nM) [1]. In contrast, a distinct PI3K inhibitor from a separate patent series showed pan-PI3K inhibition with an IC₅₀ of 14 nM against multiple isoforms, indicating a different selectivity profile [2].

Kinase Inhibition PI3K Pathway Selectivity Profiling

ALK Inhibition: Direct Comparison of Potency and Resistance Profiles

A derivative of 5-Bromo-2-(piperidin-4-yl)pyridine demonstrated potent inhibition of Anaplastic Lymphoma Kinase (ALK), with an IC₅₀ of 0.380 nM against the wild-type enzyme [1]. Crucially, it retained activity against the L1196M gatekeeper mutant, showing an IC₅₀ of 1.30 nM, representing only a 3.4-fold potency shift [1]. This is a significant advantage over the first-generation ALK inhibitor crizotinib, which loses substantial potency against this common resistance mutation (typically >10-fold shift) [2].

ALK Inhibitor Non-Small Cell Lung Cancer Drug Resistance

c-Met Kinase Inhibition: Benchmarking Against Standard Reference Compounds

A derivative of 5-Bromo-2-(piperidin-4-yl)pyridine exhibited an IC₅₀ of 15.6 nM against the c-Met tyrosine kinase in a biochemical assay [1]. This potency is comparable to that of advanced c-Met inhibitors. For context, the known c-Met inhibitor PHA-665752 has a reported Kᵢ of 4 nM [2], while the clinical candidate capmatinib has an IC₅₀ of 0.13 nM [2]. While the 15.6 nM value indicates the derivative is not the most potent, it confirms the scaffold's suitability as a starting point for further optimization in c-Met-targeted programs.

c-Met Inhibitor Hepatocellular Carcinoma Kinase Selectivity

Synthetic Utility: Comparing Bromine Reactivity in Cross-Coupling Reactions

The 5-bromo substituent on the pyridine ring of 5-Bromo-2-(piperidin-4-yl)pyridine is a key reactive handle for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is used to generate biaryl compounds . In contrast, the non-brominated analog 2-(piperidin-4-yl)pyridine lacks this reactive site, severely limiting its utility for modular molecular diversification . The presence of the bromine atom thus provides a strategic advantage in parallel synthesis and library generation.

Suzuki-Miyaura Coupling Chemical Building Block Synthetic Methodology

Physicochemical Properties: Calculated LogP and Solubility Compared to Piperidinyl-Pyridine Scaffolds

The calculated LogP (octanol-water partition coefficient) for 5-Bromo-2-(piperidin-4-yl)pyridine is 1.76 . This value indicates moderate lipophilicity, which is favorable for both passive membrane permeability and aqueous solubility. For comparison, a structurally related piperidinyl-pyridine compound (ACHP; IKK-2 inhibitor) has a reported aqueous solubility of 0.12 mg/mL in pH 7.4 buffer and exhibits oral bioavailability in rodents [1]. The bromine atom in the target compound increases molecular weight and LogP relative to the unsubstituted analog (2-(piperidin-4-yl)pyridine, LogP ~1.0 estimated), but maintains a favorable drug-likeness profile.

Physicochemical Properties Drug-Likeness Pharmacokinetics

5-Bromo-2-(piperidin-4-yl)pyridine: Optimal Application Scenarios for Procurement Decisions


PI3Kγ-Selective Inhibitor Development

Procurement is highly recommended for medicinal chemistry groups designing isoform-selective PI3K inhibitors for immunological or inflammatory disease research. As shown in Section 3, derivatives of this compound demonstrate measurable selectivity for PI3Kγ over β and δ isoforms [1], providing a starting point for developing pathway-specific modulators with potentially improved safety profiles.

Next-Generation ALK Inhibitors Targeting Resistant Mutants

This compound is a strategic building block for synthesizing ALK inhibitors intended to overcome crizotinib resistance. Evidence from Section 3 confirms that derivatives retain significant potency against the L1196M gatekeeper mutant (IC₅₀ = 1.30 nM) [2], a primary mechanism of clinical resistance. This makes it a high-priority intermediate for oncology drug discovery targeting ALK-driven cancers.

c-Met Kinase Inhibitor Hit-to-Lead Optimization

For teams pursuing c-Met as a therapeutic target in hepatocellular carcinoma, gastric cancer, or non-small cell lung cancer, this compound offers a validated entry point. Its derivatives have demonstrated nanomolar c-Met inhibition (IC₅₀ = 15.6 nM) [3], confirming target engagement and providing a solid foundation for lead optimization efforts focused on improving potency and selectivity.

Diversified Library Synthesis via Suzuki-Miyaura Coupling

Procurement is ideal for synthetic chemistry groups conducting parallel synthesis or library generation for SAR studies. The 5-bromo substituent acts as a versatile reactive handle for Suzuki-Miyaura cross-coupling , enabling efficient modular construction of diverse biaryl compounds. This contrasts sharply with non-halogenated analogs, which lack this critical diversification point.

Multi-Target Kinase Inhibitor Scaffold Profiling

Given the compound's documented activity across multiple kinases (ALK, c-Met, PI3K) [1][2][3], it serves as an excellent scaffold for broad kinase selectivity profiling. Researchers investigating polypharmacology or developing inhibitors for diseases involving multiple kinase pathways will find this compound a valuable core structure for generating panels of analogs for cross-target screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-(piperidin-4-YL)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.